Comparative PLK1 Inhibitory Potency: DAP-81 Demonstrates a Distinct, Moderate Activity Profile Contrasting with Sub-Nanomolar Clinical Candidates
DAP-81 inhibits recombinant PLK1 with an IC50 of 900 nM in an in vitro kinase assay using casein as a substrate [1]. This potency is significantly lower than that of advanced clinical PLK1 inhibitors such as BI 2536 (IC50 = 0.83 nM), BI 6727 (Volasertib, IC50 = 0.87 nM), and GSK461364 (Kiapp < 0.5 nM) [2]. The ~1000-fold difference in potency positions DAP-81 not as a therapeutic candidate but as a unique tool compound for investigating PLK1 function at physiologically relevant, non-saturating concentrations.
| Evidence Dimension | PLK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 900 nM |
| Comparator Or Baseline | BI 2536: 0.83 nM; BI 6727 (Volasertib): 0.87 nM; GSK461364: <0.5 nM |
| Quantified Difference | DAP-81 is approximately 1000-fold less potent than BI 2536 and BI 6727 |
| Conditions | In vitro kinase assay with recombinant PLK1 and casein substrate (DAP-81); various ATP-competitive inhibition assays (comparators) |
Why This Matters
Researchers requiring a PLK1 inhibitor that does not fully saturate the target at low nanomolar concentrations, thus enabling the study of partial inhibition effects or the identification of non-catalytic PLK1 functions, should select DAP-81 over high-potency clinical candidates.
- [1] Peters, U., Cherian, J., Kim, J. H., Kwok, B. H., & Kapoor, T. M. (2006). Probing cell-division phenotype space and Polo-like kinase function using small molecules. Nature Chemical Biology, 2(11), 618-626. View Source
- [2] Lee, K. S., Burke, T. R., Jr, Park, J. E., Bang, J. K., & Lee, E. (2015). Recent advances and new strategies in targeting Plk1 for anticancer therapy. Trends in Pharmacological Sciences, 36(12), 858-877. View Source
